An In-depth Technical Guide to 4-Bromo-8-(trifluoromethyl)isoquinoline (CAS No. 1780593-58-9)
An In-depth Technical Guide to 4-Bromo-8-(trifluoromethyl)isoquinoline (CAS No. 1780593-58-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-8-(trifluoromethyl)isoquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the isoquinoline scaffold with a bromine atom and a trifluoromethyl group, make it a valuable building block for the synthesis of novel bioactive molecules. This document will delve into its chemical properties, plausible synthetic routes, potential applications, and safety considerations, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Isoquinolines
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance key molecular properties. The -CF3 group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The presence of a bromine atom at the 4-position further enhances the synthetic versatility of the molecule, allowing for a variety of cross-coupling reactions to introduce additional complexity and functionality.
4-Bromo-8-(trifluoromethyl)isoquinoline, with its CAS Number 1780593-58-9, emerges as a key intermediate for the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.[4][5]
Physicochemical Properties and Characterization
While specific experimental data for 4-Bromo-8-(trifluoromethyl)isoquinoline is not extensively published, its properties can be inferred from related structures and computational models.
| Property | Value/Information | Source |
| CAS Number | 1780593-58-9 | [4] |
| Molecular Formula | C₁₀H₅BrF₃N | Inferred |
| Molecular Weight | 292.05 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from related compounds |
Spectral Data (Predicted):
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¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm). The proton on the carbon between the nitrogen and the bromine-bearing carbon (C3-H) would likely be a singlet. The protons on the trifluoromethyl-substituted ring would show complex splitting patterns.
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¹³C NMR: The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling. The carbon attached to the bromine atom would also have a distinct chemical shift.
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IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the isoquinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Synthesis Strategies: A Plausible Approach
A plausible synthetic workflow for 4-Bromo-8-(trifluoromethyl)isoquinoline.
Detailed Protocol (Hypothetical):
This protocol is a conceptualization based on known isoquinoline syntheses and should be optimized and validated experimentally.[1][9]
Step 1: Imine Formation
-
Reactants: 2-Bromo-3-(trifluoromethyl)benzaldehyde and an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal).
-
Rationale: This step forms the key imine intermediate necessary for the subsequent cyclization. The acetal protecting group prevents self-condensation of the aminoacetaldehyde.
-
Conditions: Typically carried out in a non-polar solvent like toluene with azeotropic removal of water.
Step 2: Cyclization
-
Reactant: The imine intermediate from Step 1.
-
Rationale: This is the core ring-forming step. A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, promotes the intramolecular electrophilic attack of the aromatic ring onto the imine carbon. This is characteristic of a Bischler-Napieralski or a modified Pictet-Spengler reaction.
-
Conditions: Heating in the presence of a strong acid.
Step 3: Aromatization
-
Reactant: The cyclized intermediate from Step 2.
-
Rationale: The initially formed tetrahydroisoquinoline or dihydroisoquinoline is aromatized to the more stable isoquinoline ring system.
-
Conditions: This can often be achieved by air oxidation during the acidic workup or by using a dedicated oxidizing agent like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures.
Step 4: Bromination at the 4-position (if not already present)
-
Reactant: 8-(Trifluoromethyl)isoquinoline.
-
Rationale: If the starting material did not contain the bromine at the desired position, a direct bromination of the isoquinoline core at the electron-rich 4-position can be performed.
-
Conditions: Use of a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid.[2]
Self-Validating System: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by NMR, MS, and IR spectroscopy. The expected spectral data mentioned in Section 2 would serve as the validation criteria.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is known to enhance the biological activity and pharmacokinetic profile of many drug candidates.[3] The 4-bromo-8-(trifluoromethyl)isoquinoline scaffold is therefore a highly attractive starting point for the synthesis of novel compounds with therapeutic potential.
4.1. Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The isoquinoline scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases. The bromine at the 4-position provides a convenient handle for introducing various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the kinase's active site and improve potency and selectivity. The trifluoromethyl group at the 8-position can contribute to favorable hydrophobic interactions within the binding pocket and enhance metabolic stability.
Workflow for the utilization of 4-Bromo-8-(trifluoromethyl)isoquinoline in kinase inhibitor discovery.
4.2. Other Potential Therapeutic Areas
Beyond kinase inhibition, the isoquinoline scaffold is associated with a broad range of biological activities. Derivatives of 4-Bromo-8-(trifluoromethyl)isoquinoline could be investigated for their potential as:
-
Antimicrobial agents[1]
-
Antiviral compounds
-
Neuroprotective agents
Safety and Handling
Specific safety data for 4-Bromo-8-(trifluoromethyl)isoquinoline is not available. However, based on the safety profiles of related compounds like 4-bromoisoquinoline and other halogenated, trifluoromethylated aromatic compounds, the following precautions should be taken:
| Hazard Category | Recommendations | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [10][11] |
| Skin Corrosion/Irritation | Causes skin irritation. | [10] |
| Eye Damage/Irritation | Causes serious eye irritation. | [10] |
| Respiratory Irritation | May cause respiratory irritation. | [11] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Avoid contact with strong oxidizing agents.
Conclusion
4-Bromo-8-(trifluoromethyl)isoquinoline is a synthetically versatile and medicinally relevant building block. Its strategic combination of a bromine atom for facile functionalization and a trifluoromethyl group for modulating physicochemical and pharmacological properties makes it a valuable tool for drug discovery and development. While detailed experimental data for this specific compound is still emerging, the logical application of established synthetic methodologies and the known biological importance of related scaffolds provide a strong rationale for its exploration in the pursuit of novel therapeutics. Researchers and scientists are encouraged to apply the principles and plausible protocols outlined in this guide as a foundation for their own investigations into the potential of this promising molecule.
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